molecular formula C7H16INOS B109046 Acetylthiocholine iodide CAS No. 1866-15-5

Acetylthiocholine iodide

Cat. No. B109046
CAS RN: 1866-15-5
M. Wt: 289.18 g/mol
InChI Key: NTBLZMAMTZXLBP-UHFFFAOYSA-M
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Description

Acetylthiocholine iodide is a substrate for acetylcholinesterase (AChE) and an agonist to nicotinic acetylcholine receptor (AChR) . It has been used as a substrate in the preparation of acetylcholine esterase (AChE) assay working solution for AChE activity assay .


Synthesis Analysis

While specific synthesis methods for Acetylthiocholine iodide were not found in the search results, it’s important to note that the compound is used in various assays and detection methods .


Molecular Structure Analysis

The linear formula for Acetylthiocholine iodide is CH3COSCH2CH2N(CH3)3I . Its molecular weight is 289.18 .


Chemical Reactions Analysis

Acetylthiocholine iodide is used in the colorimetric determination of acetylcholinesterase activity . The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .


Physical And Chemical Properties Analysis

Acetylthiocholine iodide is a powder or crystal substance . It has a melting point of 205-210 °C .

Scientific Research Applications

1. Biosensors for Neurotoxic Insecticides

Acetylthiocholine iodide is crucial in the development of amperometric biosensors aimed at rapidly analyzing neurotoxic insecticides. These biosensors function by quantifying the analytical signal derived from the oxidation of thiocholine, produced enzymatically through the hydrolysis of acetylthiocholine iodide. However, the use of acetylthiocholine iodide in such devices necessitates meticulous optimization of operational conditions to prevent false signals or reduced sensitivity due to its electrochemically active nature (Bucur, Bucur, & Radu, 2013).

2. Characterization of Acetylcholinesterase in Tissues

Research involving acetylthiocholine iodide has contributed to the understanding of acetylcholinesterase distribution in various tissues. For instance, its application in the study of the fine structure of the extraocular muscle of rats has revealed the presence of acetylcholinesterase in specific cellular components (Teräväinen, 2004).

3. Evaluation of Oximes in Acetylcholinesterase Reactivation

Acetylthiocholine iodide has been utilized in studies assessing the hydrolysis reaction by pralidoxime iodide and other oximes, substances known for reactivating acetylcholinesterase inhibited by organophosphates. The findings from such studies necessitate a reevaluation of previous data concerning the effects of oximes, highlighting the ease with which oximes hydrolyze acetylthiocholine iodide and the importance of considering alternative methods for determining acetylcholinesterase activity when examining the effects of oximes (Sakurada et al., 2006).

4. Biomonitoring and Environmental Safety

In the realm of ecotoxicology and environmental safety, acetylthiocholine iodide is used to characterize cholinesterase activity in various species, serving as a biomarker for exposure or effects of environmental contaminants like organophosphate and carbamate pesticides. Studies using acetylthiocholine iodide have led to the understanding that different forms of cholinesterases, showing varied sensitivities to anticholinesterase agents, may be present in fish tissues. This emphasizes the importance of cholinesterase characterization prior to its use as a biomarker in environmental monitoring studies (Monteiro et al., 2005).

Safety And Hazards

While specific safety and hazard information for Acetylthiocholine iodide was not found in the search results, it’s important to handle all chemicals with care, using appropriate safety measures such as wearing protective gloves and clothing, and ensuring good ventilation .

Future Directions

Acetylthiocholine iodide has been used in the development of numerous amperometric biosensors for the fast analysis of neurotoxic insecticides based on the inhibition of cholinesterase (AChE) . It’s also been used in the selective and sensitive detection of AChE activity .

properties

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBLZMAMTZXLBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883764
Record name Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

289.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylthiocholine iodide

CAS RN

1866-15-5
Record name Acetylthiocholine iodide
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Record name Acetylthiocholine iodide
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Record name Acetylthiocholine iodide
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Record name Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1)
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Record name Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1)
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Record name 2-acetylthioethyltrimethylammonium iodide
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Record name ACETYLTHIOCHOLINE IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,100
Citations
MP Bucur, B Bucur, GL Radu - Sensors, 2013 - mdpi.com
… We investigate the possibility of using acetylthiocholine iodide as pseudosubstrate for … for any amperometric biosensor that use acetylthiocholine iodide must be thoroughly optimized to …
Number of citations: 26 www.mdpi.com
P Ni, Y Sun, H Dai, S Jiang, W Lu, Y Wang, Z Li, Z Li - Microchimica Acta, 2016 - Springer
… Detection is based on the fact that acetylthiocholine iodide (ATCI) catalyzes the oxidation of … TMB) by hydrogen peroxide is decolorized if acetylthiocholine iodide (ATCI) is hydrolyzed by …
Number of citations: 18 link.springer.com
YH Zhang, T Miyata, ZJ Wu, G Wu, LH Xie - Archives of toxicology, 2007 - Springer
The hydrolysis of acetylthiocholine iodide (ATCh) by pralidoxime chloride (2-PAM Cl), trimedoxime (TMB 4 ) and obidoxime chlpride (LÜH 6 ) was studied at pH 5.8–8.0 and incubation …
Number of citations: 10 link.springer.com
K Sakurada, H Ikegaya, H Ohta, T Akutsu, T Takatori - Toxicology letters, 2006 - Elsevier
… (2-PAM), an antidote approved for the reactivation of inhibited acetylcholinesterase (AChE) in organophosphate poisoning, dose-dependently hydrolyzed an acetylthiocholine iodide (…
Number of citations: 36 www.sciencedirect.com
M Koitka, J Höchel, D Obst, A Rottmann… - Analytical …, 2008 - Elsevier
Establishing esterase assays allows the determination and comparison of esteratic activities of tissues of one organism and between organisms. We have developed a high-…
Number of citations: 25 www.sciencedirect.com
CE Mendoza, JB Shields, WEJ Phillips - Comparative and General …, 1972 - Elsevier
… The results showed that indophenyl acetate (IPA), acetylthiocholine iodide (ASChI), and butyrylthiocholine iodide (BSChI) were hydrolysed selectively by esterases found in different …
Number of citations: 8 www.sciencedirect.com
S Tsuji, Y Larabi - Histochemistry, 1983 - Springer
… In order to suppress completely the residual Koelle's precipitate, we used acetylthiocholine chloride as a substrate, instead of acetylthiocholine iodide. The chloride salt of cuprous …
Number of citations: 47 link.springer.com
CF LINDBOE - Acta Pathologica Microbiologica Scandinavica …, 1987 - Wiley Online Library
… the staining of acetylcholinesterase activity by using acetylthiocholine iodide as substrate (7). … in the anterior tibial muscle of the rat by use of the acetylthiocholineiodide staining method. …
Number of citations: 6 onlinelibrary.wiley.com
PB Key, MH Fulton - Pesticide Biochemistry and Physiology, 2002 - Elsevier
… determined with four substrates (acetylthiocholine iodide, acetyl-β… was the highest with acetylthiocholine iodide at 57.42 nmol/mg … shrimp indicate that acetylthiocholine iodide is the most …
Number of citations: 58 www.sciencedirect.com
BV Venkataraman, MA Naga Rani, C Andrade… - Indian Journal of …, 1993 - ijpp.com
… acetylthiocholine iodide for total cholinesterase and a specific substrate. butyrylthiocholine … The pseudocholinesterase obtained with acetylthiocholine iodide was significanlly higher (P …
Number of citations: 16 ijpp.com

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